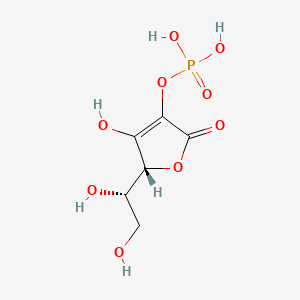
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Overview
Description
“2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound with the CAS Number: 1269233-00-2. It has a molecular weight of 255.07 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 . This indicates that the compound contains boron, fluorine, nitrogen, and oxygen atoms, along with carbon and hydrogen.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Studies : Compounds structurally similar to the queried chemical have been synthesized and characterized using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These studies enable understanding the molecular and crystal structures, aiding in applications such as material development and chemical synthesis (Qing-mei Wu et al., 2021).
Applications in Material Science
- Photoluminescence and Base Doping : Research on poly(2,7-fluorene) derivatives, prepared through palladium-catalyzed couplings involving boronic ester analogs, demonstrated these materials' potential in photoluminescence and base doping, which are critical for applications in organic electronics and light-emitting devices (M. Ranger, D. Rondeau, & M. Leclerc, 1997).
Electrophilic Fluorination Agents
- Development of Fluorination Reagents : Aminodifluorosulfinium salts have been identified as selective fluorination reagents with enhanced thermal stability and ease of handling, useful in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. This development showcases the versatility of fluorinated compounds in chemical synthesis (A. L’Heureux et al., 2010).
Polymer Science
- Polymer Synthesis and Characterization : The synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes through Suzuki polycondensation represents another application. These polymers, synthesized using boronic ester intermediates, highlight the role of such compounds in developing new materials with potential electronic applications (David P. Stay & M. Lonergan, 2013).
Fluorine Chemistry and Battery Technology
- Boron-based Anion Acceptors in Batteries : The use of boron-based compounds as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries demonstrates the innovative application of such molecules in enhancing battery performance through improved fluoride ion conductivity and solubility (A. C. Kucuk & T. Abe, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWVGDAAZHJCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679592 | |
| Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269233-00-2 | |
| Record name | 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



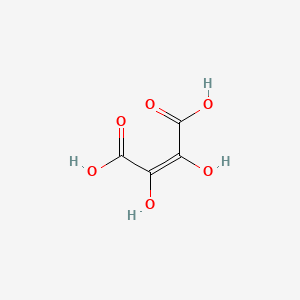

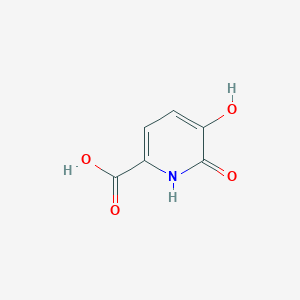

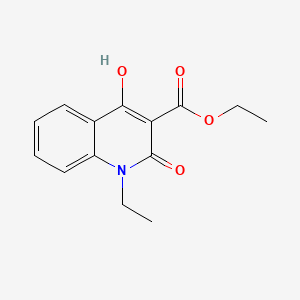

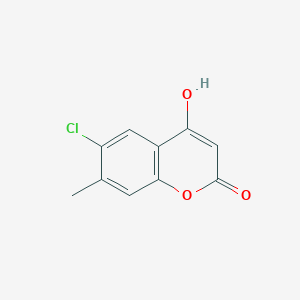
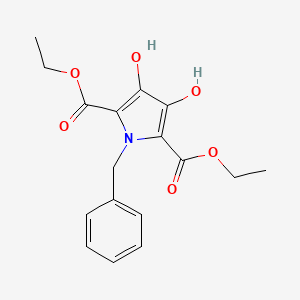
![6-Bromo-2-(4-fluorobenzyl)-9-hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1505821.png)

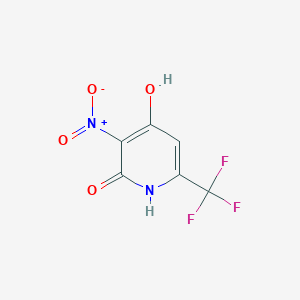
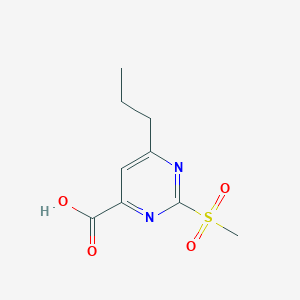
![2-[(1R,4S)-2-Bicyclo[2.2.1]heptanyl]ethanamine](/img/structure/B1505827.png)
